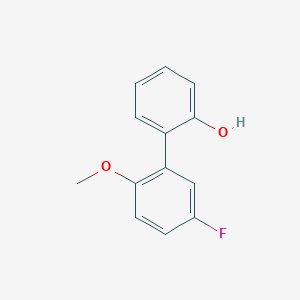

2-(5-Fluoro-2-methoxyphenyl)phenol

Description

2-(5-Fluoro-2-methoxyphenyl)phenol (C₁₃H₁₁FO₂; molecular weight 230.23 g/mol) is a substituted biphenyl derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of one phenyl ring, with a hydroxyl group on the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. It has been utilized in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators () and serotonin 2C (5-HT₂C) receptor agonists (). Its ADMET profile suggests moderate blood-brain barrier permeability (BBB+ = 5.98%) and solubility in aqueous systems ().

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-7-6-9(14)8-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCFPEUGVYIKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680818 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225838-12-9 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring .

Industrial Production Methods

Industrial production of 2-(5-Fluoro-2-methoxyphenyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and various halogenating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methoxy group in 2-(5-Fluoro-2-methoxyphenyl)phenol enhances lipophilicity compared to its hydroxylated analogue (3-(5-Fluoro-2-hydroxyphenyl)phenol), which likely increases membrane permeability but reduces aqueous solubility . Fluorine position: The 5-fluoro substitution in the parent compound contrasts with 3,5-difluoro substitution in 5-(3,5-Difluorophenyl)-2-methoxyphenol, which may improve receptor binding affinity due to increased electron-withdrawing effects .

Biological Activity: 2-(5-Fluoro-2-methoxyphenyl)phenol derivatives exhibit dual activity as FFAR1/FFAR4 modulators () and 5-HT₂C agonists (), whereas 3-(5-Fluoro-2-hydroxyphenyl)phenol lacks reported receptor-specific data.

ADMET Profile Comparison

From , ADMET parameters for select analogues:

| Compound | ADMET Acceptance | BBB+ (%) | Solubility |

|---|---|---|---|

| 2-(5-Fluoro-2-methoxyphenyl)phenol | Accepted | 5.98 | Soluble |

| C₈H₁₀O₃ (structural analogue) | Accepted | 73.07 | Very soluble |

| C₉H₁₀O₄ (e.g., methoxy derivatives) | Accepted | 18.71 | Very soluble |

Insights:

- The lower BBB+ of 2-(5-Fluoro-2-methoxyphenyl)phenol (5.98%) compared to C₈H₁₀O₃ (73.07%) suggests reduced blood-brain barrier penetration, likely due to its hydroxyl group increasing polarity .

- Solubility trends correlate with substituent polarity: methoxy and hydroxyl groups balance lipophilicity and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.